D-glucuronic acid

Description

The exact mass of the compound Galacturonic acid, D- is 194.04265265 g/mol and the complexity rating of the compound is 191. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['212540', '212542', '4063']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

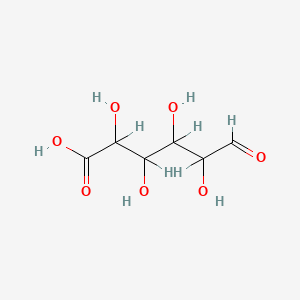

Structure

3D Structure

Properties

CAS No. |

25249-06-3 |

|---|---|

Molecular Formula |

C6H10O7 |

Molecular Weight |

194.14 g/mol |

IUPAC Name |

2,3,4,5-tetrahydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13) |

InChI Key |

IAJILQKETJEXLJ-UHFFFAOYSA-N |

SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O |

melting_point |

165.5 °C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Fundamental Biochemical Properties of D-Glucuronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucuronic acid, a sugar acid derived from glucose, is a pivotal molecule in numerous physiological and pharmacological processes. Its structure, characterized by a carboxyl group at the C-6 position, imparts unique chemical properties that are fundamental to its biological roles. In its activated form, UDP-glucuronic acid (UDPGA), it serves as the primary donor for glucuronidation, a major Phase II metabolic pathway responsible for the detoxification and excretion of a vast array of xenobiotics, including drugs, and endogenous compounds like bilirubin (B190676) and steroid hormones.[1][2][3] Furthermore, this compound is an indispensable structural component of key glycosaminoglycans (GAGs) such as hyaluronic acid and chondroitin (B13769445) sulfate, which are integral to the extracellular matrix.[4][5][6] This document provides an in-depth examination of the core biochemical properties of this compound, detailing its physicochemical characteristics, metabolic pathways, biological significance, and relevant experimental protocols.

Physicochemical and Structural Properties

This compound (C₆H₁₀O₇) is structurally similar to glucose, with the key difference being the oxidation of the C-6 hydroxyl group to a carboxylic acid.[4][7] This structural feature is central to its function, allowing it to form conjugates (glucuronides) with other molecules.[4] In solution, it exists predominantly in a cyclic pyranose form. It typically appears as a white, crystalline powder that is highly soluble in water.[8][9]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₇ | [4] |

| Molecular Weight | 194.14 g/mol | [4][10] |

| IUPAC Name | (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | [11][12] |

| pKa (Strongest Acidic) | ~3.21 | [7] |

| pKa (β-D-anomer) | 2.79 | [13][14] |

| Melting Point | 159-161 °C | [4] |

| Appearance | White to off-white crystalline powder | [8][15][16] |

| Water Solubility | Soluble (100 mg/mL) | [4][16] |

| DMSO Solubility | 39 mg/mL | [17] |

Core Biochemical Pathways

This compound is central to several indispensable metabolic and biosynthetic pathways. Its functions are primarily mediated through its activated form, UDP-glucuronic acid (UDPGA).

The biosynthesis of UDPGA is the initial and rate-limiting step for most of its biological functions. This pathway starts with glucose-1-phosphate and involves two key enzymatic reactions. First, UDP-glucose pyrophosphorylase catalyzes the reaction of glucose-1-phosphate with UTP to form UDP-glucose.[5] Subsequently, the enzyme UDP-glucose 6-dehydrogenase oxidizes UDP-glucose to UDP-glucuronic acid, using NAD+ as a cofactor.[5][6][18][19]

Glucuronidation is a critical Phase II detoxification process that conjugates glucuronic acid to various substrates, thereby increasing their water solubility and facilitating their elimination from the body.[1][3] This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver.[2][3][18] The UGTs transfer the glucuronic acid moiety from UDPGA to a substrate containing a suitable functional group (e.g., hydroxyl, carboxyl, amino).[18] The resulting glucuronide conjugate is then typically excreted in urine or bile.[1][2] This pathway is paramount in the metabolism of approximately 35% of all clinically used drugs.[18]

This compound is a fundamental building block for glycosaminoglycans (GAGs), the long, unbranched polysaccharides that are major components of proteoglycans.[20] The synthesis of most GAG chains (like chondroitin and heparan sulfate) is initiated by the formation of a specific tetrasaccharide primer linked to a serine residue of a core protein.[20] This linker region consists of xylose-galactose-galactose-glucuronic acid. The synthesis is completed by glucuronosyltransferase-I (GlcAT-I), which transfers glucuronic acid from UDPGA onto the second galactose residue.[21] Following the completion of this linker, the GAG chain is elongated by the alternating addition of an amino sugar and this compound.[21][22]

Experimental Protocols: Quantification of this compound

The quantitative analysis of this compound is crucial in various research contexts, from quality control of GAGs to studying metabolic disorders. The carbazole (B46965) assay is a classic and robust colorimetric method for this purpose.

This protocol is adapted from established methodologies for the determination of uronic acid content.[23][24]

Principle: The assay is based on the reaction of uronic acids with carbazole in a concentrated sulfuric acid environment. The acid first dehydrates the hexuronic acid to form furfural (B47365) derivatives, which then react with carbazole to produce a pink-purple colored complex. The intensity of the color, measured spectrophotometrically at 525 nm, is proportional to the amount of uronic acid present. The addition of borate (B1201080) enhances the color yield.[24]

Reagents:

-

Reagent A (Sulfuric Acid-Borate): Dissolve 0.9 g of sodium tetraborate (B1243019) decahydrate (B1171855) in 10 mL of water. Carefully and slowly add this solution to 90 mL of ice-cold 98% concentrated sulfuric acid. Allow the mixture to sit overnight to ensure complete mixing and cooling.[23]

-

Reagent B (Carbazole Solution): Dissolve 100 mg of carbazole (recrystallized from ethanol) in 100 mL of absolute ethanol. Store refrigerated.[23]

-

Standards: Prepare a series of this compound standards (e.g., 0-20 µg in 250 µL).

Methodology:

-

Pipette 250 µL of samples, standards, and controls into glass test tubes. Place the tubes in an ice-bath to cool.[23]

-

Carefully add 1.5 mL of ice-cold Reagent A to each tube. Mix thoroughly while keeping the tubes in the ice-bath to dissipate heat.[23]

-

Transfer the tubes to a boiling water bath and heat at 100°C for 10 minutes.[23]

-

Immediately cool the tubes rapidly in an ice-bath.[23]

-

Add 50 µL of Reagent B to each tube and mix well.[23]

-

Return the tubes to the boiling water bath and heat at 100°C for an additional 15 minutes.[23]

-

Cool the tubes to room temperature.[23]

-

Measure the absorbance of the resulting pink-purple solution at 525 nm using a spectrophotometer.

-

Construct a standard curve from the absorbance readings of the standards and determine the concentration of uronic acid in the samples.

Notes on Interferences:

-

Neutral sugars can interfere with the assay, though their absorption spectra differ. Appropriate controls are necessary.[23]

-

Large amounts of protein may depress color development.[23]

-

Different uronic acids will yield different colorimetric responses.[23]

Conclusion

This compound is a molecule of profound biochemical importance. Its fundamental properties enable it to play a dual role: as a critical agent in the detoxification and clearance of drugs and metabolic byproducts, and as an essential structural unit in the extracellular matrix. For professionals in research and drug development, a thorough understanding of its synthesis, its central role in the glucuronidation pathway, and its incorporation into vital biopolymers is indispensable for fields ranging from pharmacology and toxicology to regenerative medicine and glycobiology.

References

- 1. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What Is Glucuronidation? - Xcode Life [xcode.life]

- 3. Glucuronidation - Wikipedia [en.wikipedia.org]

- 4. This compound | 6556-12-3 [chemicalbook.com]

- 5. Metabolism of glucuronic acid and its importance in the human body. - WikiLectures [wikilectures.eu]

- 6. biologydiscussion.com [biologydiscussion.com]

- 7. NP-MRD: Showing NP-Card for this compound (NP0001381) [np-mrd.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Showing Compound beta-D-Glucuronic acid (FDB021897) - FooDB [foodb.ca]

- 10. merckindex.rsc.org [merckindex.rsc.org]

- 11. This compound | C6H10O7 | CID 94715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Human Metabolome Database: Showing metabocard for this compound (HMDB0000127) [hmdb.ca]

- 13. Determination of the pKa of glucuronic acid and the carboxy groups of heparin by 13C-nuclear-magnetic-resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Determination of the pKa of glucuronic acid and the carboxy groups of heparin by 13C-nuclear-magnetic-resonance spectroscopy. | Semantic Scholar [semanticscholar.org]

- 15. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 16. D-葡糖醛酸 ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 17. selleckchem.com [selleckchem.com]

- 18. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Uridine diphosphate glucuronic acid - Wikipedia [en.wikipedia.org]

- 20. Proteoglycan - Wikipedia [en.wikipedia.org]

- 21. pnas.org [pnas.org]

- 22. journals.biologists.com [journals.biologists.com]

- 23. laminarinase.narod.ru [laminarinase.narod.ru]

- 24. A colorimetric method for the quantitation of uronic acids and a specific assay for galacturonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Discovery and Isolation of D-Glucuronic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pivotal historical moments and scientific methodologies that led to the discovery and isolation of D-glucuronic acid. A compound of significant biological importance, its journey from a curious urinary metabolite to a well-characterized molecule is a story of meticulous chemical investigation. This document provides a detailed account of the early observations, structural elucidation, and initial synthetic and isolation protocols, presenting the information in a manner accessible to today's scientific community.

Early Observations and Discovery: The Detoxification Connection

The story of this compound begins not with its isolation, but with the observation of its vital role in the detoxification of foreign substances in the body. In the late 19th century, chemists noted that various compounds, when ingested, were excreted in the urine in a modified, more water-soluble form.

The first definitive identification of a conjugate of what would later be known as glucuronic acid is credited to Jaffe in 1878, who investigated the metabolites of o-nitrotoluene.[1] Shortly after, in 1879, Schmiedeberg and Meyer made a significant advancement by studying the metabolites of camphor. They successfully isolated a substance they named "glucurone" from the urine of dogs that had been fed camphor.[1] This "glucurone" was, in fact, the lactone of this compound. Around the same period, von Mering and Musculus demonstrated that "urochloralic acid," a metabolite of chloral (B1216628) hydrate, also contained this novel carbohydrate derivative.[1] These early discoveries firmly established the physiological role of this compound in conjugating with xenobiotics, a process now known as glucuronidation, to facilitate their excretion.[2][3][4][5]

Structural Elucidation: The Link to Glucose

While its existence as a detoxifying agent was established, the precise chemical structure of this "uronic acid" remained unknown. The critical breakthrough came in 1891 from the laboratory of the renowned chemist Emil Fischer , along with his collaborator O. Piloty . They established the structural relationship between this compound and D-glucose through a key chemical transformation: the reduction of D-saccharic acid.[1]

D-saccharic acid, a dicarboxylic acid, can be formed by the oxidation of D-glucose. Fischer and Piloty reasoned that if their hypothesis about the structure of glucuronic acid was correct, then the selective reduction of one of the two carboxyl groups of D-saccharic acid should yield glucuronic acid. Their successful experiment confirmed this hypothesis and solidified the stereochemical connection to D-glucose.

Experimental Protocol: Reduction of D-Saccharic Acid (Fischer and Piloty, 1891)

-

Preparation of D-Saccharic Acid: D-glucose was oxidized using a strong oxidizing agent, such as nitric acid, to yield D-saccharic acid.

-

Selective Reduction with Sodium Amalgam: D-saccharic acid was then treated with a carefully controlled amount of sodium amalgam (an alloy of sodium and mercury) in an acidic solution. Sodium amalgam was a common reducing agent in classical organic chemistry. The careful control of stoichiometry and reaction conditions was crucial to achieve the selective reduction of only one of the two carboxyl groups.

-

Isolation and Purification: After the reduction, the resulting this compound would have been isolated from the reaction mixture. This likely involved neutralization, removal of inorganic salts, and subsequent purification steps such as crystallization of a salt or the lactone form ("glucurone").

The logical workflow for this pivotal experiment can be visualized as follows:

Early Methods of Isolation and Synthesis

Following the structural elucidation, efforts turned towards developing more efficient methods for obtaining this compound, both from natural sources and through chemical synthesis.

Isolation from Natural Sources

The earliest isolations of this compound were from biological fluids, specifically urine, after the administration of compounds known to be excreted as glucuronide conjugates.[4][5] Plant gums, such as gum arabic, were also identified as natural sources.[4]

General Protocol for Isolation from Urine (Conceptual Reconstruction):

-

Collection: Urine was collected from animals (e.g., dogs) that had been administered a xenobiotic like camphor.

-

Precipitation/Extraction: The glucuronide conjugate was often precipitated from the urine, for example, as a salt.

-

Hydrolysis: The isolated conjugate was then subjected to acid hydrolysis to cleave the glycosidic bond and liberate free this compound.

-

Purification: The crude this compound was then purified, often through the crystallization of its lactone, glucurone.

Early Chemical Synthesis

The de novo chemical synthesis of this compound presented a significant challenge: the selective oxidation of the primary alcohol at the C-6 position of glucose while leaving the aldehyde group at C-1 intact. To achieve this, a protection strategy was necessary.

General Protocol for Early Chemical Synthesis:

-

Protection of the Aldehyde Group: The aldehyde group of D-glucose was protected by converting it into a more stable functional group, typically a glycoside. This was often achieved by reacting glucose with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst to form a methyl or ethyl glucoside.

-

Oxidation of the Primary Alcohol Group: The resulting glucoside, with its free primary alcohol group at C-6, was then oxidized. Early methods employed various oxidizing agents, including electrolysis, hydrogen peroxide, and later, nitrogen dioxide.[3][6]

-

Deprotection and Isolation: The oxidized product, a glucuronide, was then hydrolyzed to remove the protecting group from the anomeric carbon, yielding this compound. This was followed by purification steps.

The challenges with these early synthetic methods were significant, often resulting in very low yields and the formation of numerous byproducts, which made the isolation of pure this compound a difficult and costly endeavor.[3][6]

A conceptual workflow for this early synthetic approach is presented below:

Quantitative Data from Historical Studies

Obtaining precise quantitative data from these early studies is challenging due to the different analytical techniques and reporting standards of the time. However, some key physical properties were determined.

| Property | Reported Value/Observation | Source Context |

| Melting Point | 159-161 °C | Modern accepted value, consistent with purified samples. |

| Yield (Early Synthesis) | Exceedingly low | Early synthetic methods were plagued by low yields and impurities.[3] |

| Source (Natural) | Approx. 18% in Gum Arabic | Found in many natural gums.[4] |

It is important to note that the purity of the earliest isolated samples would have been a significant variable, affecting the accuracy of these early measurements.

Conclusion

The historical journey of this compound's discovery and isolation is a testament to the foundational principles of organic chemistry and biochemistry. From its initial recognition as a key player in metabolic detoxification to its structural confirmation through classical chemical degradation and synthesis, the work of pioneers like Jaffe, Schmiedeberg, Meyer, Fischer, and Piloty laid the groundwork for our current understanding of this vital carbohydrate. While the experimental techniques have evolved dramatically, the logical and systematic approach of these early researchers continues to be a cornerstone of modern scientific inquiry in drug development and the life sciences.

References

- 1. US2520255A - Glucuronic acid synthesis - Google Patents [patents.google.com]

- 2. Berichte der Deutschen Chemischen Gesellschaft - Google Books [books.google.com.sg]

- 3. Glucuronic acid - Wikipedia [en.wikipedia.org]

- 4. historyofscience.com [historyofscience.com]

- 5. Strategies for the biological synthesis of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]

An In-depth Technical Guide to the Metabolic Pathway of D-Glucuronic Acid in Mammals

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

D-glucuronic acid is a pivotal carbohydrate metabolite in mammals, derived from glucose. Its metabolic pathway, often termed the uronic acid pathway, is central to several critical physiological processes. The most prominent of these is the glucuronidation reaction, a major Phase II detoxification mechanism where the activated form, UDP-glucuronic acid, is conjugated to a wide array of xenobiotics (including drugs and environmental toxins) and endogenous compounds (such as bilirubin (B190676) and steroid hormones). This conjugation significantly increases their water solubility, facilitating their excretion from the body.[1][2][3][4] Beyond detoxification, the pathway is a source for the synthesis of essential glycosaminoglycans (GAGs) like hyaluronic acid and chondroitin (B13769445) sulfate (B86663).[5][6] It also serves as a precursor for ascorbic acid (Vitamin C) synthesis in many mammals, although this capability has been lost in humans and other primates.[6][7][8] Furthermore, it provides an alternative route for glucose metabolism that can feed into the pentose (B10789219) phosphate (B84403) pathway.[5][9] Understanding this pathway is paramount in drug development for predicting metabolic clearance, assessing drug-drug interactions, and understanding the disposition of various compounds.[10][11][12]

The Core Metabolic Pathway

The metabolism of this compound is not a singular, linear route but a branching pathway originating from glucose. It can be conceptually divided into three main stages: the formation of the activated donor molecule, its utilization in conjugation and biosynthesis, and its further conversion into other essential intermediates.

Synthesis of UDP-D-Glucuronic Acid

The central and activated form of glucuronic acid is Uridine (B1682114) Diphosphate (B83284) this compound (UDPGA). Its synthesis is a two-step process occurring in the cytosol, primarily in the liver.[1][2][5]

-

Formation of UDP-Glucose: The pathway begins with Glucose-6-phosphate, an intermediate of glycolysis.

-

Oxidation to UDP-Glucuronic Acid: UDP-glucose is oxidized at the C-6 position to UDP-glucuronic acid.

Caption: Synthesis pathway of UDP-Glucuronic Acid from Glucose-6-Phosphate.

Fates of UDP-Glucuronic Acid

Once formed, UDP-glucuronic acid serves as a donor of the glucuronyl group in several critical reactions catalyzed by UDP-glucuronosyltransferases (UGTs).[10][11]

This is the most prominent function of the pathway. Glucuronidation is the process of transferring the glucuronic acid moiety from UDPGA to a substrate.[1] This reaction renders lipophilic compounds more water-soluble, facilitating their excretion via urine or bile.[4][12][14]

-

Enzymes: The reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs) , which are primarily located in the endoplasmic reticulum of liver cells but are also found in other tissues like the intestine, kidneys, and brain.[1][2]

-

Substrates: The substrates for glucuronidation are diverse and include:

-

Mechanism: The general reaction is:

-

Substrate-XH + UDP-Glucuronic Acid → Substrate-X-Glucuronic Acid + UDP

-

Where X can be O, N, S, or COO-.

-

UDP-glucuronic acid is an essential precursor for the synthesis of GAGs, which are major components of the extracellular matrix.[5] It is directly incorporated into polysaccharides like hyaluronic acid and chondroitin sulfate.[6] It can also be epimerized to UDP-L-iduronic acid, a component of dermatan sulfate and heparin.[6]

The Uronic Acid Pathway: Ascorbate and Pentose Metabolism

Beyond conjugation, free this compound and its metabolites form a pathway that leads to ascorbic acid synthesis and connects to the pentose phosphate pathway.

-

Formation of this compound: UDP-glucuronic acid can be hydrolyzed to release free this compound.

-

Reduction to L-Gulonate: this compound is reduced to L-gulonic acid by gulonate-NADP+ oxidoreductase , using NADPH as a cofactor.[6][8]

-

Ascorbic Acid Synthesis: In most mammals (excluding humans, other primates, and guinea pigs), L-gulonate is converted to L-ascorbic acid (Vitamin C) in a series of steps, the final one being catalyzed by L-gulonolactone oxidase .[7][8] Humans lack a functional gene for this enzyme.[8]

-

Entry into Pentose Phosphate Pathway: In all mammals, including humans, L-gulonate can be further metabolized. It is oxidized to 3-keto-L-gulonate, which is then decarboxylated to form L-xylulose . L-xylulose is reduced to xylitol, which is then oxidized to D-xylulose . Finally, D-xylulose is phosphorylated to D-xylulose-5-phosphate , an intermediate of the pentose phosphate pathway.[6][9]

Caption: Major metabolic fates of UDP-Glucuronic Acid in mammals.

Quantitative Data Presentation

The kinetics of the enzymes in the this compound pathway, particularly the UGTs, are critical for predicting drug metabolism. These values can vary significantly based on the specific UGT isoform, the substrate, and the in vitro system used.

Table 1: Representative Enzyme Kinetic Parameters for Human UGTs

| UGT Isoform | Substrate | Km or S50 (mM) | Vmax (pmol/min/mg protein) | Kinetic Model | Reference |

| UGT1A1 | Acetaminophen | 8.8 ± 1.1 | 1000 ± 60 | Hill (Activation & Inhibition) | [15] |

| UGT1A6 | Acetaminophen | 28.2 ± 6.9 | 1500 ± 220 | Substrate Inhibition | [15] |

| UGT1A9 | Acetaminophen | 1.1 ± 0.1 | 2400 ± 60 | Michaelis-Menten | [15] |

| UGT2B15 | Acetaminophen | 4.8 ± 0.5 | 1100 ± 40 | Substrate Inhibition | [15] |

| UGT1A9 | Propofol | 0.0051 ± 0.0004 | 1480 ± 30 | Michaelis-Menten | [16] |

| UGT2B7 | Zidovudine | 0.23 ± 0.02 | 1100 ± 30 | Michaelis-Menten | [16] |

| UGT2B10 | Cotinine | 0.56 ± 0.08 | 1340 ± 80 | Michaelis-Menten | [17] |

Note: Kinetic parameters are highly dependent on experimental conditions (e.g., buffer, pH, protein concentration). Values are presented as examples.

Experimental Protocols

Detailed and standardized protocols are essential for studying the this compound pathway. Below are methodologies for key assays.

Protocol: Measurement of UGT Activity in Human Liver Microsomes

This protocol describes a typical in vitro assay to determine the kinetics of a specific UGT-mediated glucuronidation reaction using a probe substrate.

Objective: To measure the rate of glucuronide formation from a test compound in a microsomal preparation.

Materials:

-

Human Liver Microsomes (HLM)

-

Test Substrate (e.g., Acetaminophen)

-

UDP-Glucuronic Acid (UDPGA), co-factor

-

Alamethicin (B1591596) (pore-forming agent to disrupt membrane latency)

-

Tris-HCl Buffer (e.g., 100 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile (ACN) with 0.1% Formic Acid (Stopping Solution)

-

LC-MS/MS system for analysis

Procedure:

-

Microsome Preparation: Thaw HLM on ice. Dilute to a final protein concentration of 1 mg/mL in Tris-HCl buffer.

-

Activation: Add alamethicin (e.g., 50 µg/mg microsomal protein) to the diluted microsomes. Incubate on ice for 15 minutes to permeabilize the microsomal vesicles.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume 200 µL):

-

100 mM Tris-HCl Buffer, pH 7.4

-

10 mM MgCl₂

-

Activated HLM (final concentration 0.5 mg/mL)

-

Test substrate (various concentrations to determine kinetics, e.g., 0.1 - 50 mM)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation: Start the reaction by adding a saturating concentration of UDPGA (e.g., 5 mM final concentration).

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding 2 volumes (400 µL) of ice-cold ACN with 0.1% formic acid. This precipitates the protein.

-

Sample Processing: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze for the formation of the glucuronide metabolite using a validated LC-MS/MS method.

-

Data Analysis: Plot the rate of product formation against the substrate concentration. Fit the data to an appropriate kinetic model (e.g., Michaelis-Menten, Hill) to determine Km and Vmax.

Caption: Experimental workflow for a UGT activity assay in liver microsomes.

Protocol: Measurement of β-Glucuronidase Activity (Spectrophotometric)

This protocol is used to measure the activity of β-glucuronidase, an enzyme that cleaves glucuronide conjugates, which is relevant for studying enterohepatic circulation of drugs.

Objective: To quantify β-glucuronidase activity using a chromogenic substrate.

Materials:

-

Sample containing β-glucuronidase (e.g., E. coli preparation, tissue homogenate)

-

Sodium Acetate Buffer (100 mM, pH 5.0)

-

p-Nitrophenyl-β-D-glucuronide (PNPG), substrate

-

Glycine Buffer (200 mM, pH 10.4), stopping solution

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare all buffers and substrate solutions.

-

Assay Setup: In separate tubes for blank and test samples, pipette the following:

-

Sodium Acetate Buffer: 0.8 mL

-

Sample (or buffer for blank): 0.1 mL

-

-

Pre-incubation: Equilibrate the tubes at 37°C for 5 minutes.

-

Initiation: Add 0.1 mL of pre-warmed PNPG substrate solution to all tubes to start the reaction.

-

Incubation: Incubate at 37°C for exactly 10 minutes.

-

Termination: Stop the reaction by adding 2.0 mL of Glycine Buffer (pH 10.4). This high pH also develops the yellow color of the product, p-nitrophenol.

-

Measurement: Mix well and measure the absorbance of the test sample against the blank at 405 nm.

-

Calculation: Calculate the enzyme activity based on the amount of p-nitrophenol released, using a standard curve prepared with known concentrations of p-nitrophenol. One unit of activity is often defined as the amount of enzyme that liberates 1.0 µg of p-nitrophenol per hour under the specified conditions.

Protocol: Quantification of this compound Metabolites in Urine (GC-MS)

This method allows for the simultaneous measurement of several key metabolites in the uronic acid pathway.[18]

Objective: To determine the urinary concentrations of D-glucaric acid, this compound, L-gulonic acid, and xylitol.[18]

Materials:

-

Urine sample

-

Internal standard (e.g., myo-inositol)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Take a 100 µL aliquot of urine. Add the internal standard.

-

Drying: Lyophilize (freeze-dry) the sample to complete dryness.

-

Derivatization:

-

Add 100 µL of pyridine to the dried residue to dissolve it.

-

Add 100 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the metabolites.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Run a temperature program to separate the derivatized metabolites (e.g., initial temp 125°C, ramp at 1.4°C/min to 290°C).

-

The mass spectrometer is operated in electron impact (EI) mode, and specific ions are monitored for each compound for quantification.

-

-

Quantification: Create standard curves for each analyte by derivatizing known concentrations. Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.[18]

References

- 1. Glucuronidation - Wikipedia [en.wikipedia.org]

- 2. What Is Glucuronidation? - Xcode Life [xcode.life]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000127) [hmdb.ca]

- 4. droracle.ai [droracle.ai]

- 5. Metabolism of glucuronic acid and its importance in the human body. - WikiLectures [wikilectures.eu]

- 6. biologydiscussion.com [biologydiscussion.com]

- 7. Vitamin C. Biosynthesis, recycling and degradation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vitamin C - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzyme kinetics of uridine diphosphate glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Uridine diphosphate glucuronic acid - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

The Pivotal Role of D-Glucuronic Acid in Phase II Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucuronidation, the conjugation of D-glucuronic acid to a substrate, is a cornerstone of Phase II drug metabolism. This critical pathway facilitates the detoxification and elimination of a vast array of xenobiotics, including a significant proportion of clinically used drugs, as well as endogenous compounds. Mediated by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes, this process transforms lipophilic compounds into more polar, water-soluble glucuronide conjugates, rendering them readily excretable in urine and/or bile. Inter-individual variability in glucuronidation capacity, driven by genetic polymorphisms in UGT genes and the induction or inhibition of these enzymes, is a major determinant of drug efficacy and toxicity. A thorough understanding of the mechanisms of glucuronidation is therefore paramount for drug development professionals to predict and manage the metabolic fate of new chemical entities. This guide provides a comprehensive technical overview of the role of this compound in Phase II metabolism, including the underlying biochemistry, key enzymes, regulatory pathways, quantitative kinetic data, and detailed experimental protocols relevant to drug development.

The Glucuronidation Pathway: A Core Detoxification Mechanism

Glucuronidation is the most prominent Phase II metabolic reaction, responsible for the clearance of an estimated 40-70% of clinically used drugs.[1] The process involves the transfer of a glucuronic acid moiety from the activated co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a nucleophilic functional group on a substrate molecule. This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).[2][3]

The addition of the highly polar glucuronic acid group, which has a pKa of approximately 3.2, dramatically increases the water solubility of the substrate at physiological pH.[4][5] This enhanced hydrophilicity is the primary driver for the efficient elimination of the resulting glucuronide conjugate from the body via renal or biliary routes.[3][6]

Glucuronidation is a two-step process:

-

Synthesis of UDPGA: The glucuronic acid donor, UDPGA, is synthesized from glucose-1-phosphate (G1P). G1P is converted to UDP-glucose, which is then oxidized to UDPGA.[7]

-

Glucuronyl Transfer: A UGT enzyme facilitates the transfer of the glucuronyl group from UDPGA to the drug or xenobiotic substrate (RXH), forming the β-D-glucuronide conjugate.[4][5]

A wide variety of functional groups can undergo glucuronidation, leading to the formation of different types of glucuronide conjugates:

-

O-glucuronides: Formed with hydroxyl (-OH) and carboxyl (-COOH) groups.

-

N-glucuronides: Formed with amine (-NH2), amide, and sulfonamide groups.

-

S-glucuronides: Formed with thiol (-SH) groups.

-

C-glucuronides: Formed with nucleophilic carbon atoms.[8]

Figure 1: The two-step process of glucuronidation.

The UDP-Glucuronosyltransferase (UGT) Superfamily

The UGTs are a superfamily of enzymes primarily located in the endoplasmic reticulum of liver cells, but are also expressed in extrahepatic tissues such as the intestine, kidneys, and brain.[1][9] In humans, the UGT superfamily is divided into two main families, UGT1 and UGT2, based on sequence homology.[10][11] These families are further subdivided into subfamilies, including UGT1A, UGT2A, and UGT2B, which are the most important for drug metabolism.[12]

Different UGT isoforms exhibit distinct but often overlapping substrate specificities. This redundancy in the UGT system provides a robust mechanism for the detoxification of a wide range of compounds.

Quantitative Data on UGT-Mediated Drug Metabolism

The efficiency of glucuronidation can be quantified by determining the enzyme kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax). These parameters are crucial for predicting the in vivo clearance of drugs and assessing the potential for drug-drug interactions.

Table 1: Enzyme Kinetic Parameters for Selected UGT Substrates

| UGT Isoform | Drug | Km (µM) | Vmax (pmol/min/mg protein) | Source |

| UGT1A1 | Bilirubin | 0.20 | 165 | [3] |

| 17β-Estradiol | 13 | 1300 | [13] | |

| Ethinylestradiol | 9.7 | 600 | [13] | |

| Etoposide | 285 | 124 | [13] | |

| Raltegravir | 260 | 334 | ||

| UGT1A9 | Propofol | - | - | |

| Mycophenolic Acid | - | - | ||

| 4-Methylumbelliferone | - | - | ||

| Tectorigenin | 32.79 | 5870 | ||

| UGT2B7 | Morphine (M3G) | 0.42 (high affinity) | - | |

| Morphine (M3G) | 8.3 (low affinity) | - | [2] | |

| Morphine (M6G) | 0.97 (high affinity) | - | [2] | |

| Morphine (M6G) | 7.4 (low affinity) | - | [2] | |

| Zidovudine | - | - | [14] | |

| Valproic Acid | - | - | ||

| UGT2B15 | Oxazepam | - | - | |

| Lorazepam | - | - | ||

| Sipoglitazar | - | - |

Genetic Polymorphisms and Their Impact on Glucuronidation

Genetic variations in UGT genes can lead to altered enzyme expression or function, resulting in significant inter-individual differences in drug metabolism. These polymorphisms can affect both drug efficacy and the risk of adverse drug reactions.

One of the most well-characterized polymorphisms is in the UGT1A1 gene, specifically the UGT1A1*28 allele. This variant involves a different number of TA repeats in the promoter region, leading to reduced gene expression and decreased glucuronidation of UGT1A1 substrates.

Table 2: Quantitative Impact of UGT1A1*28 Polymorphism on Irinotecan Pharmacokinetics

| Genotype | SN-38 AUC (ng·h/mL) | Glucuronidation Ratio (SN-38G AUC / SN-38 AUC) | Risk of Severe Neutropenia (Odds Ratio) | Source |

| 1/1 (Wild-type) | Baseline | Baseline | Baseline | [1][15][16] |

| 1/28 (Heterozygous) | Increased | Decreased | Increased | [1][15][16] |

| 28/28 (Homozygous) | Significantly Increased | Significantly Decreased | 8.63 (for first cycle) | [1] |

Note: AUC refers to the area under the plasma concentration-time curve. SN-38 is the active metabolite of irinotecan, and SN-38G is its glucuronide conjugate.

Regulation of UGT Gene Expression: Key Signaling Pathways

The expression of UGT genes is tightly regulated at the transcriptional level by a network of nuclear receptors and transcription factors. These proteins act as sensors for both endogenous and exogenous compounds, allowing the body to adapt its metabolic capacity in response to chemical exposure. The primary regulators of UGT expression include the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR).

Figure 2: PXR and CAR signaling pathways regulating UGT gene expression.

Figure 3: AhR signaling pathway and its role in UGT1A1 regulation.

Experimental Protocols for Studying Glucuronidation

A robust assessment of a drug candidate's glucuronidation potential is a critical component of preclinical development. The following are detailed methodologies for key experiments.

Preparation of Human Liver Microsomes (HLMs)

HLMs are a primary in vitro tool for studying Phase I and Phase II metabolism.

Protocol:

-

Tissue Homogenization: Obtain fresh or frozen human liver tissue. Mince the tissue and homogenize in ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose (B13894) and 1 mM EDTA).

-

Differential Centrifugation:

-

Centrifuge the homogenate at 9,000-10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

-

Carefully collect the supernatant (S9 fraction).

-

Ultracentrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

-

Washing and Resuspension:

-

Discard the supernatant (cytosol).

-

Resuspend the microsomal pellet in wash buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) and repeat the ultracentrifugation step.

-

Resuspend the final microsomal pellet in a storage buffer (e.g., containing glycerol) at a desired protein concentration.

-

-

Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method such as the Bradford or BCA assay.

-

Storage: Aliquot the microsomes and store at -80°C until use.

UGT Activity Assay in Human Liver Microsomes

This assay measures the rate of glucuronide formation for a test compound.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing:

-

Human liver microsomes (typically 0.1-0.5 mg/mL protein).

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Magnesium chloride (MgCl2, e.g., 5-10 mM).

-

Alamethicin (a pore-forming agent to overcome latency, e.g., 25-50 µg/mg protein).

-

The test substrate (at various concentrations to determine Km and Vmax).

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the reaction by adding the co-substrate, UDPGA (e.g., 1-5 mM).

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent such as acetonitrile (B52724) or methanol (B129727), often containing an internal standard for analytical quantification.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for the formation of the glucuronide conjugate using a validated analytical method, typically HPLC-MS/MS.

HPLC-MS/MS Analysis of Glucuronide Conjugates

This is the gold standard for the sensitive and specific quantification of glucuronide metabolites.

Protocol:

-

Chromatographic Separation:

-

Use a reverse-phase HPLC column (e.g., C18).

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Optimize the MRM transitions for the parent drug, the glucuronide conjugate, and the internal standard. This involves selecting the precursor ion and a specific product ion for each analyte.

-

-

Quantification:

-

Generate a calibration curve using authentic standards of the glucuronide conjugate of known concentrations.

-

Quantify the amount of glucuronide formed in the experimental samples by comparing their peak areas to the calibration curve.

-

Workflow for Assessing Glucuronidation in Drug Development

A systematic approach to evaluating the role of glucuronidation in the metabolism of a new drug candidate is essential. The following workflow outlines the key decision points and experimental stages.

Figure 4: A decision-making workflow for the assessment of glucuronidation in drug development.

Conclusion

This compound plays an indispensable role in Phase II drug metabolism, governing the detoxification and elimination of a vast number of therapeutic agents. The UGT enzyme superfamily, with its diverse substrate specificities and susceptibility to genetic and environmental factors, introduces significant variability in drug response. For drug development professionals, a comprehensive and quantitative understanding of glucuronidation is not merely an academic exercise but a critical necessity. By employing the experimental protocols and strategic workflows outlined in this guide, researchers can better predict the metabolic fate of new chemical entities, anticipate potential drug-drug interactions, and account for the impact of genetic polymorphisms. This proactive approach to characterizing glucuronidation will ultimately lead to the development of safer and more effective medicines.

References

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bilirubin Glucuronidation Revisited: Proper Assay Conditions to Estimate Enzyme Kinetics with Recombinant UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ema.europa.eu [ema.europa.eu]

- 6. The Nuclear Orphan Receptor CAR-Retinoid X Receptor Heterodimer Activates the Phenobarbital-Responsive Enhancer Module of the CYP2B Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Get to know a gene: UGT2B15 – Unity Laboratories [unitylaboratories.com]

- 8. eptri.eu [eptri.eu]

- 9. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The nuclear orphan receptor CAR-retinoid X receptor heterodimer activates the phenobarbital-responsive enhancer module of the CYP2B gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The new draft guidance on in vitro metabolism and transporter studies - News - Solvo Biotechnology [solvobiotech.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent progress and challenges in screening and characterization of UGT1A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. fda.gov [fda.gov]

The Cornerstone of Detoxification: A Technical Guide to D-Glucuronic Acid's Natural Sources and Dietary Relevance

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth analysis of D-glucuronic acid, a pivotal compound in metabolic detoxification. This whitepaper provides researchers, scientists, and drug development professionals with a detailed overview of its natural sources, dietary significance, and the critical biochemical pathways it governs.

This compound, a sugar acid derived from glucose, is naturally present in a variety of foods and is a key component of plant-derived gums and resins. Its most significant biological role is in the glucuronidation pathway, a major phase II metabolic process essential for the detoxification and elimination of a wide array of substances, including pharmaceuticals, environmental toxins, and endogenous compounds like bilirubin (B190676) and steroid hormones.[1][2] This process, primarily occurring in the liver, conjugates this compound to these substances, increasing their water solubility and facilitating their excretion from the body.[3][4]

Natural Occurrences and Dietary Sources

While the human body can synthesize this compound from glucose, dietary sources can also contribute to the available pool of this vital compound.[5] It is found in various fruits, vegetables, and fermented products. Notably, kombucha, a fermented tea beverage, has been identified as a significant source of this compound, with concentrations varying based on fermentation conditions.[6][7] Plant gums, such as gum arabic and xanthan gum, are also rich in glucuronic acid.[8]

The following table summarizes the quantitative data available on the this compound content in various natural sources. It is important to note that concentrations can vary significantly based on factors such as plant variety, ripeness, and processing methods.

| Food Source | Category | This compound Concentration | Reference(s) |

| Kombucha | Fermented Beverage | 0.040 - 0.063 g/L (on day 10 of fermentation) | [6] |

| Kombucha (Pomegranate Juice based) | Fermented Beverage | Up to 17.07 g/L (after 14 days of fermentation) | [7] |

| Peach | Fruit | Present | [9] |

| Dandelion | Herb | Present | [9] |

| Corn | Cereal | Present | [9] |

| Horseradish Tree | Vegetable | Present | [9] |

| Apples | Fruit | D-glucaric acid (a derivative) present up to 3.5 g/kg | [4] |

| Broccoli | Vegetable | D-glucaric acid (a derivative) present up to 3.5 g/kg | [4] |

| Grapefruits | Fruit | D-glucaric acid (a derivative) present | [10] |

| Oranges | Fruit | D-glucaric acid (a derivative) present | [10] |

| Brussels Sprouts | Vegetable | D-glucaric acid (a derivative) present | [4] |

| Gum Arabic | Plant Gum | Approx. 18% | [8] |

| Hakea Gum | Plant Gum | Molar proportion of 12% | [11] |

| Cashew Gum | Plant Gum | 4.7-6.3% by weight | [12] |

Biochemical Significance: The Uronic Acid and Glucuronidation Pathways

This compound is synthesized in the body via the uronic acid pathway, an alternative route for glucose metabolism.[13] This pathway does not generate ATP but produces the activated form of glucuronic acid, UDP-glucuronic acid (UDPGA), which is the donor molecule for glucuronidation reactions.[14]

The glucuronidation pathway is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[1] These enzymes transfer the glucuronic acid moiety from UDPGA to a substrate, forming a glucuronide conjugate.[3] This conjugation reaction is crucial for the metabolism of a vast number of drugs.

Below are diagrams illustrating the key biochemical pathways involving this compound.

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in various matrices is crucial for research and quality control. Two common methods are enzymatic assays and High-Performance Liquid Chromatography (HPLC).

Enzymatic Determination of this compound

This method is based on the specific action of uronate dehydrogenase, which catalyzes the oxidation of this compound to D-glucaric acid with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the concentration of this compound.

Materials and Reagents:

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes (1 cm light path)

-

Micropipettes

-

Uronate Dehydrogenase (UDH)

-

NAD+ solution

-

Buffer solution (e.g., Tris-HCl, pH 8.0)

-

This compound standard solutions

-

Sample extract

Procedure:

-

Sample Preparation:

-

For solid samples (e.g., plant material), mill to a fine powder. Extract a known weight of the sample with hot water (e.g., 80-95°C for 10 minutes), followed by filtration or centrifugation to obtain a clear solution.[15]

-

For liquid samples (e.g., kombucha, urine), remove any particulate matter by centrifugation or filtration. Inactivate endogenous enzymes by heating (e.g., 90-95°C for 10 minutes).[15]

-

Dilute the sample extract as necessary to bring the this compound concentration within the linear range of the assay (typically 5-150 µg/mL).[15]

-

-

Assay:

-

Prepare a reaction mixture in a cuvette containing the buffer solution and NAD+ solution.

-

Add a specific volume of the sample extract or standard solution to the cuvette.

-

Measure the initial absorbance at 340 nm (A1).

-

Initiate the reaction by adding a specific amount of uronate dehydrogenase solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) until the reaction is complete (i.e., the absorbance at 340 nm becomes stable).[15]

-

Measure the final absorbance at 340 nm (A2).

-

-

Calculation:

-

Calculate the change in absorbance (ΔA = A2 - A1).

-

Determine the concentration of this compound in the sample by comparing the ΔA with a standard curve prepared using known concentrations of this compound.

-

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC offers high sensitivity and specificity for the quantification of this compound. Various column and detection methods can be employed.

Instrumentation and Conditions (Example):

-

HPLC System: With a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index (RI) or UV-Vis detector after derivatization).

-

Column: A column suitable for organic acid analysis, such as a size-exclusion chromatography (SEC) column (e.g., Shodex Sugar KS-801) or a ligand-exchange column (e.g., RSpak KC-811).[16][17]

-

Mobile Phase: Typically an acidic aqueous solution (e.g., dilute sulfuric acid or perchloric acid).[17]

-

Flow Rate: Isocratic elution at a constant flow rate (e.g., 0.4 - 1.0 mL/min).[17]

-

Column Temperature: Maintained at a constant temperature (e.g., 60°C).

-

Detector: Refractive Index (RI) detector is commonly used for underivatized sugars and sugar acids.

Procedure:

-

Sample Preparation:

-

Prepare sample extracts as described for the enzymatic assay.

-

Filter the final extract through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system to prevent column clogging.

-

-

Standard Preparation:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

-

Chromatographic Analysis:

-

Inject a fixed volume of the prepared standards and samples into the HPLC system.

-

Record the chromatograms and identify the peak corresponding to this compound based on its retention time compared to the standard.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Conclusion

This compound is a molecule of profound importance in human metabolism, particularly in the detoxification of both endogenous and exogenous compounds. Its presence in a range of dietary sources, from fruits and vegetables to fermented products, underscores the potential for dietary modulation of detoxification pathways. The analytical methods detailed in this guide provide a framework for the accurate quantification of this compound, enabling further research into its dietary relevance and therapeutic potential. This technical guide serves as a valuable resource for professionals in the fields of nutrition, toxicology, and drug development, fostering a deeper understanding of this critical metabolic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Uric acid - Wikipedia [en.wikipedia.org]

- 3. Glucuronidation - Wikipedia [en.wikipedia.org]

- 4. nutritionrestored.com [nutritionrestored.com]

- 5. youtube.com [youtube.com]

- 6. tandfonline.com [tandfonline.com]

- 7. ccsenet.org [ccsenet.org]

- 8. Glucuronic acid - Wikipedia [en.wikipedia.org]

- 9. Showing Compound this compound (FDB006716) - FooDB [foodb.ca]

- 10. Glucaric Acid | Rupa Health [rupahealth.com]

- 11. Plant-Based Gums and Mucilages Applications in Pharmacology and Nanomedicine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijhmp.com [ijhmp.com]

- 13. koracademy.com [koracademy.com]

- 14. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 16. shodexhplc.com [shodexhplc.com]

- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]

The Pivotal Role of D-Glucuronic Acid in Xenobiotic Detoxification: A Technical Guide

Abstract

This technical guide provides an in-depth examination of the critical function of D-glucuronic acid in the detoxification of xenobiotics. Glucuronidation, the covalent linkage of glucuronic acid to foreign compounds, is a major Phase II metabolic pathway that facilitates the elimination of a vast array of drugs, environmental pollutants, and other potentially harmful substances. This document details the enzymatic processes governed by UDP-glucuronosyltransferases (UGTs), the regulation of their expression by xenobiotic-sensing nuclear receptors, and the analytical methodologies used to quantify this vital detoxification mechanism. Key quantitative data on enzyme kinetics and drug clearance are presented for comparative analysis. Furthermore, detailed experimental protocols and visual representations of core pathways and workflows are provided to support researchers, scientists, and drug development professionals in this field.

Introduction: The Glucuronidation Pathway

The human body is constantly exposed to a wide variety of xenobiotics—compounds foreign to the body, including drugs, dietary components, and environmental toxins. To mitigate potential toxicity, a sophisticated network of metabolic enzymes works to detoxify and eliminate these substances. Phase II metabolism, or conjugation, is a critical step in this process, wherein endogenous molecules are attached to xenobiotics to increase their water solubility and facilitate their excretion.

Among the most significant Phase II reactions is glucuronidation, a process that conjugates this compound to a xenobiotic.[1] This reaction is catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[2] The addition of the highly polar glucuronic acid moiety dramatically increases the hydrophilicity of lipophilic xenobiotics, aiding their removal from the body via urine or bile.[2][3] Glucuronidation is a high-capacity pathway responsible for the metabolism of a significant portion of clinically used drugs.[4]

The overall reaction involves the transfer of glucuronic acid from the activated co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to an acceptor group on the xenobiotic substrate.[5] This process is essential for the detoxification of a wide array of compounds and plays a crucial role in determining the pharmacokinetic profiles and potential for drug-drug interactions of numerous therapeutic agents.

The UDP-Glucuronosyltransferase (UGT) Superfamily

The UGTs are a diverse group of enzymes primarily located in the endoplasmic reticulum of liver cells, as well as in extrahepatic tissues such as the intestines, kidneys, and lungs.[2] In humans, the UGT superfamily is divided into several families and subfamilies, with the UGT1A and UGT2B families being the most important for xenobiotic metabolism.[6] These enzymes exhibit broad and often overlapping substrate specificities, allowing them to metabolize a wide range of chemical structures.[7]

Regulation of UGT Expression by Xenobiotic Receptors

The expression of UGT genes is tightly regulated by a network of transcription factors, most notably the xenobiotic-sensing nuclear receptors: the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[8][9] These receptors act as sensors for the presence of foreign chemicals.[10] Upon activation by a xenobiotic ligand, PXR and CAR form heterodimers with the Retinoid X Receptor (RXR) and bind to specific response elements in the promoter regions of UGT genes, leading to increased transcription and protein expression.[10] This induction of UGT enzymes enhances the body's capacity to metabolize and clear the activating xenobiotic, representing a critical adaptive response to chemical exposure.[11]

Quantitative Analysis of Glucuronidation

The efficiency of xenobiotic glucuronidation can be quantified through enzyme kinetics and clearance studies. This data is vital for predicting a drug's metabolic fate, potential for drug-drug interactions, and inter-individual variability in drug response.

UGT Enzyme Kinetics

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), describe the affinity of a UGT enzyme for its substrate and its maximum catalytic rate, respectively. These values are determined through in vitro assays using recombinant UGT enzymes or human liver microsomes.[5] A low Km value indicates a high affinity of the enzyme for the substrate.

Table 1: UGT Enzyme Kinetic Parameters for Selected Xenobiotics

| Xenobiotic | UGT Isoform | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Furosemide | UGT1A1 (hUGT1 mice) | 715 (S50) | 0.673 | [6] |

| Naproxen | UGT1A (hUGT1 mice) | 465 | 5.6 | [6] |

| Trifluoperazine | UGT1A4 | - | - | [12] |

| Amitriptyline | UGT1A4 | - | - | [12] |

| Cotinine | UGT1A4 | - | - | [12] |

| β-estradiol | UGT1A1 | - | - | [13] |

| CDCA | UGT1A3 | - | - | [13] |

Note: A comprehensive list of Km and Vmax values is extensive and isoform/substrate-specific. The values presented are illustrative. Researchers should consult specific literature for the compounds of interest.

Contribution of Glucuronidation to Drug Clearance

The proportion of a drug's total elimination from the body that is attributable to glucuronidation is a critical pharmacokinetic parameter. This can be determined through in vivo studies or estimated from in vitro experiments. Regulatory agencies often require reaction phenotyping to identify the specific UGT enzymes responsible for a drug's metabolism if glucuronidation accounts for 25% or more of its total clearance.[14]

Table 2: Percentage of Drug Clearance via Glucuronidation for Selected Drugs

| Drug | Percentage of Clearance via Glucuronidation | Reference |

| Gemfibrozil | 79% | [15] |

| Midazolam | 6% | [15] |

| Raloxifene | High (leads to 2% bioavailability) | [4] |

Experimental Protocols

Accurate and reproducible experimental methods are essential for characterizing the role of glucuronidation in xenobiotic metabolism. The following sections provide detailed protocols for key in vitro assays.

UGT Activity Assay Using Human Liver Microsomes

This protocol outlines a general procedure for measuring the rate of glucuronide formation from a xenobiotic substrate using human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Xenobiotic substrate

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (B52724) or other suitable organic solvent for reaction termination

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare Reagents: Prepare stock solutions of the xenobiotic substrate, UDPGA, and alamethicin in appropriate solvents. Prepare the incubation buffer (Tris-HCl with MgCl2).

-

Microsome Preparation: Thaw the HLMs on ice. Dilute the microsomes to the desired protein concentration in the incubation buffer.

-

Pre-incubation: In a 96-well plate, add the diluted microsomes and alamethicin. Alamethicin is a pore-forming agent that disrupts the microsomal membrane to allow UDPGA access to the UGT active site. Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add the xenobiotic substrate to the wells and pre-incubate for 3-5 minutes at 37°C. Initiate the reaction by adding UDPGA. The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes), ensuring gentle shaking. The incubation time should be within the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard. The organic solvent precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the plate at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new 96-well plate and analyze the formation of the glucuronide metabolite using a validated LC-MS/MS method.

UGT Reaction Phenotyping

This protocol describes an approach to identify the specific UGT isoforms responsible for the glucuronidation of a test compound.[16]

Methods:

-

Recombinant UGTs: Incubate the test compound with a panel of individual, cDNA-expressed human UGT isoforms.[16] Monitor the depletion of the parent compound or the formation of the glucuronide metabolite.[16] The isoforms that show significant metabolic activity are identified as contributors.

-

Chemical Inhibition: Incubate the test compound with pooled HLMs in the presence and absence of known UGT isoform-selective chemical inhibitors.[2] A significant reduction in the rate of glucuronide formation in the presence of a specific inhibitor indicates the involvement of that particular UGT isoform.

Analysis of Glucuronide Conjugates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of glucuronide metabolites in biological matrices.[17][18]

General Procedure:

-

Sample Preparation: As described in the UGT activity assay, terminate the reaction and precipitate proteins. The supernatant is then used for analysis. For in vivo samples (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) step is typically required to remove matrix components.[19]

-

Chromatographic Separation: Inject the prepared sample onto a reverse-phase C18 HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) to separate the glucuronide metabolite from the parent drug and other matrix components.

-

Mass Spectrometric Detection: The column eluent is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The analysis is performed in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the glucuronide metabolite and the internal standard are monitored for selective and sensitive quantification.[20]

-

Quantification: A calibration curve is constructed by analyzing standards of the glucuronide metabolite at known concentrations. The concentration of the glucuronide in the experimental samples is then determined by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizing Key Processes in Xenobiotic Detoxification

Diagrammatic representations of workflows and logical relationships can aid in understanding the complex processes of xenobiotic metabolism.

Experimental Workflow for In Vitro UGT Inhibition Screening

The following diagram illustrates a typical workflow for screening a test compound for its potential to inhibit UGT enzymes.

Logical Relationship of Glucuronidation in Drug Clearance

This diagram illustrates the central role of glucuronidation in the overall process of drug disposition and clearance.

Conclusion

The conjugation of this compound to xenobiotics is a fundamental detoxification mechanism with profound implications for pharmacology and toxicology. The UGT enzyme superfamily plays a central role in this process, and their regulation by xenobiotic-sensing nuclear receptors provides an elegant system for adaptive responses to chemical exposure. A thorough understanding of the principles of glucuronidation, supported by robust quantitative data and well-defined experimental protocols, is indispensable for modern drug discovery and development. This technical guide provides a comprehensive resource to aid researchers and professionals in navigating the complexities of this vital metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. criver.com [criver.com]

- 3. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Regulation of drug-metabolizing enzymes by xenobiotic receptors: PXR and CAR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Xenobiotic sensors PXR and CAR and regulation of the UGT1 locus - Robert Tukey [grantome.com]

- 10. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Evidence-based strategies for the characterisation of human drug and chemical glucuronidation in vitro and UDP-glucuronosyltransferase reaction phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prediction of drug clearance by glucuronidation from in vitro data: use of combined cytochrome P450 and UDP-glucuronosyltransferase cofactors in alamethicin-activated human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. researchgate.net [researchgate.net]

- 18. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of D-Glucuronic Acid in Steroid Hormone Conjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical involvement of D-glucuronic acid in the conjugation of steroid hormones. This process, a cornerstone of endocrine regulation and xenobiotic metabolism, is essential for the deactivation and elimination of steroid hormones, thereby controlling their biological activity. This document details the biochemical pathways, key enzymatic players, quantitative data on steroid glucuronide analysis, and relevant experimental protocols.

The Biochemical Pathway of Steroid Glucuronidation

Steroid hormone conjugation with this compound is a phase II metabolic reaction that significantly increases the water solubility of lipophilic steroid molecules, facilitating their excretion from the body, primarily through urine and bile.[1][2] This process is crucial for maintaining hormonal balance and preventing the accumulation of biologically active steroids.[3][4]

The core of this pathway involves the enzymatic transfer of a glucuronic acid moiety from a high-energy donor, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), to a hydroxyl group on the steroid molecule.[3][5] This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[6][7] The resulting steroid glucuronide is more polar and readily transportable in aqueous environments.[8]

Synthesis of the Activated Glucuronic Acid Donor: UDPGA

The precursor for steroid glucuronidation, UDP-glucuronic acid (UDPGA), is synthesized from glucose. The primary pathway involves the oxidation of UDP-glucose, a reaction catalyzed by the NAD+-dependent enzyme UDP-glucose dehydrogenase (UGDH).[9][10]

The UGT-Catalyzed Conjugation Reaction

UGT enzymes are membrane-bound proteins primarily located in the endoplasmic reticulum of liver cells, but also found in other tissues like the kidney, intestine, and prostate.[2][3] The UGT superfamily is divided into families and subfamilies, with UGT1A and UGT2B being the most important for steroid hormone metabolism.[11] These enzymes exhibit substrate specificity, with different isoforms preferentially conjugating specific steroids. For instance, UGT2B17 is highly active in testosterone (B1683101) glucuronidation, while UGT2B7 primarily conjugates epitestosterone (B28515).[12]

The general reaction is as follows:

Steroid-OH + UDP-Glucuronic Acid → Steroid-O-Glucuronide + UDP

Quantitative Analysis of Steroid Glucuronides

The quantification of steroid glucuronides is essential for clinical diagnostics, doping control, and research in endocrinology and pharmacology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the direct and sensitive quantification of these conjugates, often eliminating the need for enzymatic hydrolysis and derivatization steps that were common with gas chromatography-mass spectrometry (GC-MS).[13][14]

The following table summarizes the limits of quantification (LOQ) for various steroid glucuronides in human urine as determined by LC-MS/MS in a recent study.

| Steroid Glucuronide | Abbreviation | Limit of Quantification (nmol/L) |

| Androsterone glucuronide | An-G | 21.4 |

| Etiocholanolone glucuronide | Etio-G | Not Reported in this study |

| Epiandrosterone glucuronide | epiAn-G | Not Reported in this study |

| Dihydrotestosterone glucuronide | DHT-G | Not Reported in this study |

| Dehydroepiandrosterone glucuronide | DHEA-G | Not Reported in this study |

| Testosterone glucuronide | T-G | Not Reported in this study |

| Epitestosterone glucuronide | epiT-G | Not Reported in this study |

| Estrone glucuronide | E1-3 G | Not Reported in this study |

| 17β-estradiol 17-glucuronide | E2-17 G | Not Reported in this study |

| 17β-estradiol 3-glucuronide | E2-3 G | Not Reported in this study |

| Estriol 16-glucuronide | E3-16 G | Not Reported in this study |

| Pregnenolone glucuronide | Preg-G | Not Reported in this study |

| Tetrahydro-11-deoxycorticosterone 3-glucuronide | THDOC-3 G | Not Reported in this study |

| Cortisol 21-glucuronide | F-G | 1.9 |

| Pregnanediol glucuronide | PD-G | Not Reported in this study |

| Data sourced from a study on the simultaneous quantification of 15 urinary steroid hormone glucuronides.[15][16] |

Experimental Protocols for Studying Steroid Glucuronidation

Investigating the glucuronidation of steroid hormones often involves in vitro assays using human liver microsomes or recombinant UGT enzymes, followed by analytical quantification of the resulting steroid glucuronides.

In Vitro Steroid Glucuronidation Assay

This protocol provides a general framework for assessing the glucuronidation of a steroid substrate by human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

Steroid substrate (e.g., testosterone)

-

UDP-glucuronic acid (UDPGA)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Stopping solution (e.g., acetonitrile (B52724) or methanol)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation: Thaw human liver microsomes on ice. Prepare working solutions of the steroid substrate, UDPGA, and internal standard.

-

Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, MgCl₂, and HLMs. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Add the steroid substrate to the reaction mixture and vortex briefly.

-

Start Reaction: Initiate the glucuronidation reaction by adding UDPGA.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time can be optimized based on the reaction rate.

-

Termination: Stop the reaction by adding a cold stopping solution (e.g., 2 volumes of acetonitrile).

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Sample Preparation for Analysis: Transfer the supernatant to a new tube. If necessary, evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the sample for the formation of the steroid glucuronide.

Quantification by LC-MS/MS

A detailed protocol for LC-MS/MS analysis would be specific to the instrument and the analytes of interest. However, a general methodology is outlined below.

Sample Preparation:

-